N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Description

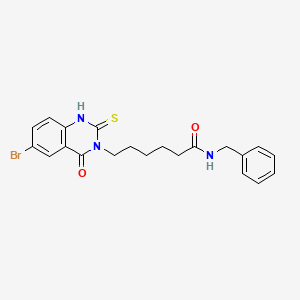

N-Benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a synthetic organic compound featuring a quinazolinone core modified with a bromo substituent at position 6, a sulfanylidene (C=S) group at position 2, and a hexanamide chain linked via the N-benzyl group at position 3 (Figure 1). The quinazolinone scaffold is known for its pharmacological versatility, including kinase inhibition and anticancer activity . The hexanamide tail introduces conformational flexibility, which may improve binding to protein targets with extended pockets. Synthesis typically involves coupling a brominated quinazolinone intermediate with N-benzylhexanamide under microwave-assisted conditions, followed by purification via flash chromatography .

Properties

Molecular Formula |

C21H22BrN3O2S |

|---|---|

Molecular Weight |

460.4 g/mol |

IUPAC Name |

N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C21H22BrN3O2S/c22-16-10-11-18-17(13-16)20(27)25(21(28)24-18)12-6-2-5-9-19(26)23-14-15-7-3-1-4-8-15/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,23,26)(H,24,28) |

InChI Key |

UCOIBNJLNKNDAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves multiple steps One common approach is the condensation of 2-aminobenzamide with a bromo-substituted aldehyde to form the quinazolinone coreThe final step involves the attachment of the hexanamide chain via an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromo group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of benzyl-substituted quinazolinones .

Scientific Research Applications

N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

3-Benzyl-6-Bromo-2-Phenylquinazolin-4(3H)-One

Core Structure: Quinazolinone with a benzyl group at position 3 and phenyl at position 2. Key Differences:

- The target compound replaces the phenyl group at position 2 with a sulfanylidene moiety, altering electronic properties and hydrogen-bonding capacity.

- The hexanamide chain in the target compound replaces the benzyl group at position 3, increasing molecular weight and flexibility.

Biological Implications : The sulfanylidene group in the target compound may enhance interactions with cysteine-rich enzymes (e.g., kinases), while the hexanamide chain could improve tissue penetration compared to the rigid benzyl group in 2c .

Lisdexamfetamine Dimesylate

Core Structure: Hexanamide backbone with diamino and phenylethyl substituents. Key Differences:

- Lisdexamfetamine lacks the quinazolinone ring, instead featuring a phenylethyl group and amino substituents for prodrug activation into amphetamine.

- The target compound’s bromo-sulfanylidene-quinazolinone moiety suggests divergent pharmacological targets (e.g., kinase inhibition vs. neurotransmitter reuptake modulation).

Table 1: Comparative Analysis of Key Compounds

Synthesis Notes:

- The target compound and 3-benzyl-6-bromo-2-phenylquinazolin-4(3H)-one share microwave-assisted synthesis protocols but diverge in starting materials (e.g., hexanamide vs. benzaldehyde) .

- Lisdexamfetamine’s synthesis focuses on enantiomeric purity via chiral resolution, whereas the target compound’s synthesis prioritizes sulfanylidene incorporation .

Pharmacological and Mechanistic Insights

- Target Compound : The bromine atom may act as a leaving group for nucleophilic substitution, enabling covalent binding to kinase ATP pockets. The sulfanylidene group could mimic cysteine thiols, inhibiting redox-sensitive enzymes .

- 3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one : Lacks the reactive sulfanylidene group, suggesting weaker enzyme inhibition. Its phenyl group may limit membrane permeability compared to the target’s hexanamide chain.

- Lisdexamfetamine : Hydrophilic properties facilitate rapid absorption, while the target compound’s lipophilicity may favor prolonged tissue retention .

Biological Activity

N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a quinazolinone core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of a bromo substituent and a sulfanylidene group further enhances its chemical reactivity and potential biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C19H21BrN3O2S |

| Molecular Weight | 426.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Anticancer Properties

Research indicates that quinazoline derivatives possess significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action:

The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. For instance, quinazoline derivatives have been reported to inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the sulfanylidene group is particularly interesting, as sulfur-containing compounds often show enhanced antibacterial activity.

Case Study:

A study examining related quinazoline compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that N-benzyl derivatives could potentially serve as new antimicrobial agents.

Anti-inflammatory Effects

Emerging evidence points to the anti-inflammatory potential of quinazoline derivatives. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented in several studies.

Research Findings:

In vitro studies have shown that compounds with similar structures can significantly reduce the levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6), which are key mediators in inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with other known quinazoline derivatives.

Table 2: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N-benzyl derivative (current compound) | Moderate | Potential | Moderate |

| Gefitinib (EGFR inhibitor) | High | None | Low |

| Erlotinib (EGFR inhibitor) | High | None | Low |

| Other quinazoline derivatives | Varies | Moderate | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.